molecular formula C10H8BrNO B7906916 1-Bromo-6-methoxyisoquinoline CAS No. 1196152-83-6

1-Bromo-6-methoxyisoquinoline

Cat. No.: B7906916
CAS No.: 1196152-83-6
M. Wt: 238.08 g/mol
InChI Key: CDEUKMWYVZMNFN-UHFFFAOYSA-N
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Description

1-Bromo-6-methoxyisoquinoline is a heterocyclic aromatic compound with the molecular formula C10H8BrNO It is a derivative of isoquinoline, featuring a bromine atom at the first position and a methoxy group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-6-methoxyisoquinoline can be synthesized through several methods. One common approach involves the bromination of 6-methoxyisoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, with the bromine atom selectively attaching to the first position of the isoquinoline ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, helps achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-6-methoxyisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with aryl or vinyl groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are typically employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed:

    Substitution Reactions: Products include 1-amino-6-methoxyisoquinoline, 1-thio-6-methoxyisoquinoline, and 1-alkoxy-6-methoxyisoquinoline.

    Coupling Reactions: Products include biaryl compounds and styrene derivatives.

    Oxidation and Reduction: Products include isoquinoline derivatives with various functional groups.

Scientific Research Applications

1-Bromo-6-methoxyisoquinoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: The compound is used in the development of bioactive molecules, such as enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-Bromo-6-methoxyisoquinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, through various binding interactions. The bromine atom and methoxy group can influence the compound’s electronic properties, affecting its reactivity and binding affinity. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

1-Bromo-6-methoxyisoquinoline can be compared with other similar compounds, such as:

    6-Methoxyisoquinoline: Lacks the bromine atom, resulting in different reactivity and applications.

    1-Bromoisoquinoline:

    6-Bromoisoquinoline: Lacks the methoxy group at the sixth position, leading to different chemical behavior.

Properties

IUPAC Name

1-bromo-6-methoxyisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-8-2-3-9-7(6-8)4-5-12-10(9)11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEUKMWYVZMNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301306951
Record name 1-Bromo-6-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301306951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196152-83-6
Record name 1-Bromo-6-methoxyisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196152-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-6-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301306951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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